3,3,4,4-Tetrafluoro-2-methylbut-1-ene
Description
Significance of Organofluorine Compounds in Modern Chemistry
Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in modern chemistry. The unique properties imparted by the fluorine atom, such as high electronegativity, small size, and the strength of the C-F bond, lead to profound effects on the physical, chemical, and biological properties of molecules. ccspublishing.org.cn These characteristics contribute to enhanced thermal stability, metabolic resistance, and lipophilicity, making organofluorine compounds highly valuable in a range of applications. numberanalytics.comresearchgate.net
In the pharmaceutical industry, the incorporation of fluorine is a common strategy to improve a drug's efficacy, bioavailability, and metabolic stability. acs.orgnih.gov It is estimated that approximately 20% of all pharmaceuticals contain fluorine. nih.gov Similarly, in the agrochemical sector, fluorinated compounds are prevalent in pesticides and herbicides due to their enhanced biological activity. ccspublishing.org.cnbohrium.com The materials science field also heavily relies on organofluorine chemistry for the development of fluoropolymers with exceptional chemical inertness and thermal resistance, such as Polytetrafluoroethylene (PTFE). researchgate.netjst.go.jp
Positioning of Fluoroolefins within Synthetic and Mechanistic Research
Fluoroolefins, or fluorinated alkenes, are a pivotal subclass of organofluorine compounds that serve as versatile building blocks in organic synthesis. Their double bond, activated by the presence of fluorine atoms, allows for a variety of chemical transformations. These compounds are key precursors in the synthesis of more complex fluorinated molecules, including pharmaceuticals and agrochemicals. bohrium.com
From a mechanistic standpoint, fluoroolefins are intriguing subjects of study. The electron-withdrawing nature of fluorine atoms significantly influences the reactivity of the double bond, making it susceptible to nucleophilic attack. This contrasts with the typical electrophilic reactivity of non-fluorinated alkenes. This altered reactivity opens up unique synthetic pathways. Furthermore, the study of reactions involving fluoroolefins, such as cycloadditions and transition-metal-catalyzed cross-couplings, provides valuable insights into reaction mechanisms and the fundamental principles of organic chemistry.
Overview of Research Trajectories for 3,3,4,4-Tetrafluoro-2-methylbut-1-ene and Related Structures
Specific research focusing exclusively on this compound is not extensively documented in the available scientific literature. However, based on its structure—a tetrafluoroethyl group attached to a methyl-substituted vinyl group—several research trajectories can be inferred.
One likely area of investigation is its use as a monomer in polymerization reactions. The presence of the double bond suggests its potential to form fluorinated polymers. The properties of such polymers would be influenced by the tetrafluoroethyl and methyl groups, potentially leading to materials with unique thermal and chemical resistance. Research into the copolymerization of similar fluoroalkenes with other monomers to tailor polymer properties is a well-established field. researchgate.netmdpi.com
Another research avenue is its application as a synthetic intermediate. The reactivity of the double bond could be exploited to introduce the 3,3,4,4-tetrafluoro-2-methylbutyl group into larger molecules, which could be of interest in the development of new pharmaceuticals or agrochemicals. The synthesis of fluorinated building blocks for this purpose is a significant area of contemporary chemical research. ccspublishing.org.cnbohrium.com
Historical Context of Fluoroalkene Research
The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, reported in 1835. wikipedia.orgnih.gov The isolation of elemental fluorine by Henri Moissan in 1886 was a critical milestone that opened the door to more extensive research in this area. numberanalytics.com Early work was often hampered by the high reactivity and hazardous nature of fluorinating agents. wikipedia.org
The industrial production of organofluorine compounds began to flourish in the mid-20th century, largely driven by the development of chlorofluorocarbons (CFCs) as refrigerants and propellants, and the discovery of PTFE (Teflon). researchgate.netnih.gov This era marked a significant expansion in the study of fluoroalkenes as key monomers for these commercially important polymers.
Over the decades, research has evolved from the synthesis of simple fluorinated molecules to the development of sophisticated methods for the selective introduction of fluorine into complex organic structures. ccspublishing.org.cn The development of milder and more selective fluorinating reagents has been a major focus, enabling the synthesis of a vast array of fluoroalkenes with diverse substitution patterns. pharmtech.com Current research trends continue to explore novel applications of fluoroalkenes in areas such as materials science, medicine, and sustainable chemistry, with a growing emphasis on developing more environmentally friendly synthetic methods. persistencemarketresearch.comnih.govmdpi.com
Compound Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 57252-78-5 |
| Molecular Formula | C₅H₆F₄ |
| Molecular Weight | 142.09 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
57252-78-5 |
|---|---|
Molecular Formula |
C5H6F4 |
Molecular Weight |
142.09 g/mol |
IUPAC Name |
3,3,4,4-tetrafluoro-2-methylbut-1-ene |
InChI |
InChI=1S/C5H6F4/c1-3(2)5(8,9)4(6)7/h4H,1H2,2H3 |
InChI Key |
WXQIMHHAEXBKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3,3,4,4 Tetrafluoro 2 Methylbut 1 Ene and Analogous Fluoroalkenes
Established Synthetic Pathways for 3,3,4,4-Tetrafluoro-2-methylbut-1-ene
While specific documented syntheses for this compound are not widely reported in the literature, its synthesis can be conceptualized through established pathways for analogous fluoroalkenes. These routes typically involve the formation of a saturated fluorinated precursor followed by an elimination reaction.
Dehalogenation and Dehydrohalogenation Routes
Dehalogenation and dehydrohalogenation are classic and effective methods for creating carbon-carbon double bonds. wikipedia.orgwikipedia.org These elimination reactions involve the removal of halogens or a hydrogen halide from an appropriate substrate. wikipedia.org
Dehydrohalogenation: This strategy, also known as β-elimination, involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms, typically by treatment with a strong base. youtube.com For the synthesis of this compound, a potential precursor would be a haloalkane such as 1-bromo-3,3,4,4-tetrafluoro-2-methylbutane. The reaction with a strong base, like potassium hydroxide (B78521) (KOH) in an alcoholic solvent, would induce the elimination of hydrogen bromide (HBr) to form the desired alkene. The reactivity of haloalkanes in dehydrohalogenation generally follows the order: tertiary > secondary > primary. libretexts.org
Dehalogenation: This method involves the removal of two halogen atoms from a vicinal dihalide (halogens on adjacent carbons) to form an alkene. libretexts.org A plausible precursor for the target molecule could be 1,2-dichloro-3,3,4,4-tetrafluoro-2-methylbutane. Treatment of this compound with a reducing agent, such as zinc dust in methanol, would lead to the formation of the C=C double bond through the removal of the two chlorine atoms. libretexts.org
Thermally-induced dehydrofluorinations are also employed on an industrial scale for the production of various fluoroolefins. wikipedia.org
Synthesis via Fluorinated Alkane Precursors
The synthesis of fluoroalkenes often begins with the construction of a suitable fluorinated alkane precursor. organic-chemistry.orgorganic-chemistry.org Once the precursor is obtained, an elimination reaction, as described above, can be used to introduce the double bond.
The synthesis of these fluorinated alkane precursors can be achieved through various fluorination techniques. For example, the addition of fluorinating agents across a double bond or the replacement of other functional groups (like hydroxyl or carbonyl groups) with fluorine atoms are common strategies. The specific precursor for this compound would need to possess the C5 backbone with the methyl group at position 2 and the tetrafluoroethyl group at position 3. A subsequent dehydrohalogenation or dehalogenation step would then yield the final fluoroalkene product.
Strategies for Constructing the Fluoroolefin Moiety
Beyond the precursor-elimination strategy, various methods directly construct the fluoroolefin moiety, offering alternative and often more direct access to these valuable compounds.
Fluorination Reactions with Sulfur Tetrafluoride
Sulfur tetrafluoride (SF₄) is a potent and selective deoxofluorinating agent, widely used for converting carbonyl compounds and alcohols into organofluorine compounds. wikipedia.orgresearchgate.net Its ability to replace carbonyl oxygen atoms with two fluorine atoms makes it particularly useful for creating geminal difluoride groups (CF₂). wikipedia.orgacsgcipr.org
This reaction is highly valuable for synthesizing fluorinated building blocks. For instance, a ketone precursor such as 4,4-difluoro-3-methylbutan-2-one could potentially be treated with SF₄. The reaction would convert the carbonyl group into an additional gem-difluoride, although this specific transformation to create a tetrafluoro group from a difluoro ketone is not a standard application. More commonly, a diketone would be the precursor. The mechanism is thought to resemble chlorination by phosphorus pentachloride, often proceeding through ROSF₃-type intermediates. wikipedia.org While highly effective, SF₄ is a hazardous gas requiring specialized handling equipment. wikipedia.orgacsgcipr.org
| Reagent | Functional Group Transformation | Key Characteristics |
| Sulfur Tetrafluoride (SF₄) | Aldehydes/Ketones → Geminal Difluorides | Highly reactive, hazardous gas. wikipedia.orgacsgcipr.org |
| Carboxylic Acids → Trifluoromethyl Groups | Broad scope, inexpensive reagent. wikipedia.org | |
| Alcohols → Alkyl Fluorides | Works best with acidic alcohols. wikipedia.org |
Metal-Catalyzed Approaches for Fluoroalkene Formation
Transition metal catalysis has revolutionized the synthesis of complex molecules, and fluoroalkenes are no exception. Catalysts based on palladium, nickel, copper, and gold provide powerful tools for forming C-F and C=C bonds with high selectivity. nih.govbeilstein-journals.orgacs.org
Palladium-Catalyzed Reactions: Palladium complexes are versatile catalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which can be adapted to synthesize fluoroalkenes from multihalogenated precursors. beilstein-journals.org Additionally, palladium catalysts can mediate the fluorination of allylic chlorides and the C-H fluorination of aromatic compounds. nih.gov
Nickel-Catalyzed Couplings: Nickel catalysts are effective in promoting the reductive coupling of gem-difluoroalkenes with organozinc reagents or alkyl bromides to generate monofluoroalkenes with high stereoselectivity. nih.gov They can also be used in oxidative cyclization reactions followed by β-fluoride elimination to produce complex dienes containing a fluoroalkene moiety. nih.gov
Copper-Catalyzed Reactions: Copper-based systems are particularly useful for hydrodefluorination (HDF) reactions, where a C-F bond in a gem-difluoroalkene is replaced by a C-H bond to yield a monofluoroalkene. nih.gov
Gold-Catalyzed Hydrofluorination: Electrophilic gold(I) complexes can catalyze the trans-hydrofluorination of internal alkynes, providing a regio- and stereoselective method for fluoroalkene synthesis. acs.org
| Metal Catalyst | Reaction Type | Substrate Example | Product Type |
| Palladium | Cross-Coupling | Multihalogenated vinyl ethers | Substituted fluoroalkenes beilstein-journals.org |
| Nickel | Reductive Coupling | gem-Difluoroalkenes | Z-Monofluoroalkenes nih.gov |
| Copper | Hydrodefluorination | gem-Difluoroalkenes | Monofluoroalkenes nih.gov |
| Gold(I) | Hydrofluorination | Internal Alkynes | Fluoroalkenes acs.org |
Radical-Mediated Synthesis of Fluoroolefins
Radical fluorination offers a complementary approach to traditional ionic methods. wikipedia.org These reactions involve the generation of a carbon-centered radical, which is then trapped by a fluorine atom source. wikipedia.org This strategy is particularly useful for functionalizing molecules at otherwise inert C-H or C-C bonds. sciengine.com
The generation of the radical intermediate can be achieved in several ways:
Decarboxylative Fluorination: Carboxylic acids can serve as radical precursors. Using metal catalysts (e.g., silver) or photoredox catalysis, the carboxyl group is removed, generating an alkyl radical that is subsequently fluorinated. wikipedia.orgthieme-connect.de
Radical Addition to Alkenes: The addition of a radical across a double bond, followed by reaction with a fluorine source, can lead to fluorinated products. researchgate.net
C-H Bond Activation: Direct C-H abstraction from an alkane, often initiated by a photocatalyst or a metal complex, forms an alkyl radical that can be intercepted by a fluorinating agent. sciengine.com
A key component in these reactions is the fluorine atom source. While historically reagents like F₂ gas were used, modern methods often employ milder and more manageable "electrophilic" N-F reagents, such as Selectfluor, which can act as fluorine atom donors in radical pathways. wikipedia.orgsciengine.com
| Radical Generation Method | Radical Precursor | Fluorine Source | Key Features |
| Decarboxylative Fluorination | Carboxylic Acids | Selectfluor, XeF₂ | Triggered by photoredox or metal catalysis. wikipedia.orgthieme-connect.de |
| C-H Abstraction/Fluorination | Alkanes | N-F Reagents (e.g., NFSI) | Allows for late-stage functionalization. sciengine.com |
| Radical Addition | Alkenes | Selectfluor | Forms aminofluorinated or oxyfluorinated products. researchgate.net |
Chemo- and Stereoselective Synthesis of Fluoroalkene Scaffolds
The precise control of chemo- and stereoselectivity is paramount in the synthesis of complex fluoroalkenes. Achieving such control allows for the creation of specific isomers, which is often crucial for their application in materials science and medicinal chemistry.
One notable approach to achieve high stereoselectivity in the synthesis of Z-monofluoroalkenes involves a tandem fluorination-desulfonation sequence. This method utilizes readily available alkyl triflones and N-fluorobenzenesulfonimide (NFSI) to produce monofluorinated alkenes in good to excellent yields with high chemo-, regio-, and stereoselectivity. The proposed mechanism involves an electrophilic fluorination of the triflone followed by a highly stereoselective concerted bimolecular elimination (E2) of trifluoromethanesulfinic acid.
Another powerful strategy for the stereoselective synthesis of fluoroalkenes is the Julia-Kocienski olefination. This reaction has proven to be a versatile platform for the modular assembly of various fluoroalkenes. nih.gov By selecting appropriate fluorinated aryl or heteroaryl sulfones, chemists can influence the stereochemical outcome of the olefination. nih.gov For instance, the reaction of aryl-substituted monofluoromethyl 2-pyridyl sulfones with carbonyl compounds can lead to either Z- or E-monofluoroalkenes through kinetic resolution in the fragmentation step of the reaction. cas.cn The Julia-Kocienski reaction is particularly useful for synthesizing gem-difluoroalkenes when difluoromethyl 2-pyridyl sulfone is employed as the reagent. cas.cn
The following table summarizes the stereochemical outcomes of the Julia-Kocienski olefination with different sulfone reagents:
Table 1: Stereoselectivity in Julia-Kocienski Olefination for Fluoroalkene Synthesis
| Sulfone Reagent | Predominant Isomer | Reference |
|---|---|---|
| Aryl substituted monofluoromethyl 2-pyridyl sulfone | Z- or E- (via kinetic resolution) | cas.cn |
| 1-Phenyl-1H-tetrazol-5-yl sulfones | E-selective | organic-chemistry.org |
| Pyridinyl sulfones | Z-selective | organic-chemistry.org |
Emerging Synthetic Methodologies for Fluorinated Alkenes
The field of fluoroalkene synthesis is continually evolving, with new methodologies emerging that offer improved efficiency, broader substrate scope, and milder reaction conditions. These advancements are often driven by the development of novel catalytic systems and innovative reagents.
Palladium catalysis has become an indispensable tool in modern organic synthesis, and its application to the formation of carbon-fluorine and carbon-carbon bonds in fluoroalkenes is a significant area of research. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama reactions, provide powerful methods for the construction of highly substituted and functionalized fluoroalkenes.
The Suzuki-Miyaura coupling has been successfully employed for the synthesis of fluoroalkenes. While traditionally used for C(sp2)-C(sp2) bond formation, recent advances have extended its utility to C(sp2)-C(sp3) couplings involving alkylboronates. nih.gov However, the coupling of tetrasubstituted gem-difluoroalkenes with boronic acids has been primarily limited to arylboronic acids. nih.gov
The Stille coupling , which involves the reaction of an organostannane with an organic halide or pseudohalide, offers a versatile route to fluoroalkenes. organic-chemistry.orglibretexts.orgwikipedia.org A palladium-catalyzed stereoselective C-F bond vinylation and allylation of tetrasubstituted gem-difluoroalkenes has been developed using Stille-type cross-coupling with vinyl- and allyltin (B8295985) reagents. nih.gov This method provides access to valuable monofluorinated 1,3- and 1,4-dienes with excellent diastereoselectivities. nih.gov
The Hiyama cross-coupling reaction , utilizing organosilicon reagents, has emerged as a powerful alternative that overcomes some of the limitations of Suzuki and Stille couplings, particularly in terms of functional group tolerance and the use of less toxic reagents. nih.gov A stereoselective C–F bond functionalization of tetrasubstituted gem-difluoroalkenes with organosiloxanes has been developed, enabling the installation of various functional groups, including alkyl groups, into (E)-monofluoroalkenes. nih.gov
The following table provides a comparative overview of these palladium-catalyzed cross-coupling reactions for fluoroalkene synthesis:
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Fluoroalkene Synthesis
| Reaction | Organometallic Reagent | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron | Commercially available reagents, mild conditions | Limited to arylboronic acids for some substrates | nih.govnih.gov |
| Stille | Organotin | Wide scope, high yields | Toxicity of tin reagents | organic-chemistry.orglibretexts.orgwikipedia.orgnih.gov |
| Hiyama | Organosilicon | Low toxicity, high functional group tolerance | Can require activation of the silicon reagent | nih.gov |
The development of novel reagents has been a driving force in the advancement of fluoroalkene synthesis. These reagents often provide new pathways for the introduction of fluorine or fluorinated moieties under mild and selective conditions.
One such reagent is difluoromethyl 2-pyridyl sulfone , which has proven to be a highly efficient reagent for the gem-difluoroolefination of both aldehydes and ketones via a Julia-Kocienski type reaction. cas.cn This reagent offers a practical and straightforward one-step synthesis of gem-difluoroalkenes, avoiding the need for harsh reagents or multi-step procedures. nih.gov
The Wittig reaction is a classical and widely used method for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.comwikipedia.orglibretexts.orgyoutube.com While traditionally used for non-fluorinated systems, it can be adapted for the synthesis of fluoroalkenes. For instance, the reaction of a suitable phosphonium (B103445) ylide with a fluorinated ketone, such as 1,1,2,2-tetrafluoropropan-2-one, could theoretically provide a route to this compound. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org
Recent research has also focused on visible-light-mediated, metal-free approaches. For example, a photocatalyst-free Suzuki-Miyaura type coupling of alkyl halides with alkenylboronic acids or esters has been developed, offering a greener method for the synthesis of allyl difluoride derivatives. rsc.org This reaction proceeds under metal-free conditions and demonstrates a wide substrate scope. rsc.org
Spectroscopic and Structural Data for this compound Not Publicly Available
Following a comprehensive search for experimental spectroscopic data for the compound this compound (CAS Number: 57252-78-5), it has been determined that the specific analytical information required to construct the requested article is not available in publicly accessible scientific literature or databases.
Searches were conducted to locate detailed research findings for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this specific fluoroalkene. These efforts did not yield any published spectra or tabulated data corresponding to ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, or mass spectrometry for this compound.
While general information regarding the synthesis and properties of related fluoroalkenes exists, this information is not specific to the target molecule and therefore cannot be used to accurately fulfill the requirements of the outlined article without compromising scientific integrity. The generation of a thorough and scientifically accurate article as per the user's instructions is contingent on the availability of this specific empirical data.
Consequently, it is not possible to provide the detailed analysis and data tables for the following sections as requested:
Spectroscopic and Structural Elucidation of 3,3,4,4 Tetrafluoro 2 Methylbut 1 Ene
Mass Spectrometry (MS) for Molecular Confirmation
Without access to primary or secondary sources containing this analytical data, any attempt to generate the content would be speculative and would not meet the required standards of accuracy and authoritativeness.
X-ray Diffraction Studies (for Crystalline Derivatives)
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like 3,3,4,4-Tetrafluoro-2-methylbut-1-ene, which is a low-boiling liquid, this technique would be applied to a suitable crystalline derivative. The synthesis of such a derivative would involve a chemical reaction that introduces functional groups capable of forming a stable crystal lattice.
Should a crystalline derivative be synthesized, single-crystal X-ray diffraction analysis would provide a wealth of structural information. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons, and therefore atoms, within the crystal.
Hypothetical Crystal and Data Collection Parameters for a Derivative:
The following table represents a hypothetical set of parameters that might be recorded during an X-ray diffraction experiment on a crystalline derivative of this compound.
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1057.8 |
| Z (molecules per cell) | 4 |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Reflections collected | 8543 |
| Unique reflections | 2456 |
| R-factor | 0.035 |
From such data, a detailed molecular structure could be elucidated, providing precise bond lengths, bond angles, and torsional angles. This would definitively establish the conformation of the molecule in the solid state and reveal any intermolecular interactions, such as hydrogen bonds or halogen bonds, that might be present in the crystal packing.
Other Advanced Spectroscopic Techniques
Beyond standard spectroscopic methods like NMR and IR, several other advanced techniques could provide deeper insights into the structural and dynamic properties of this compound.
Gas-Phase Electron Diffraction (GED):
Rotational Spectroscopy (Microwave Spectroscopy):
Rotational spectroscopy is another gas-phase technique that provides highly accurate information about molecular geometry. By measuring the absorption of microwave radiation, the rotational constants of a molecule can be determined. These constants are inversely related to the moments of inertia, which in turn depend on the atomic masses and their positions within the molecule. For this compound, this technique could provide exceptionally precise structural parameters, complementing data from GED.
Vibrational Spectroscopy (Advanced IR and Raman):
While standard IR and Raman spectroscopy identify functional groups, more advanced vibrational techniques can provide a more detailed picture of the molecule's dynamics. For instance, high-resolution Fourier-transform infrared (FTIR) spectroscopy of the gaseous sample could resolve the rotational fine structure of vibrational bands, yielding information about the molecule's rotational constants and vibrational-rotational coupling. researchgate.net Additionally, theoretical calculations, such as density functional theory (DFT), are often used in conjunction with experimental vibrational spectra to provide a more complete assignment of the observed vibrational modes. nih.gov
Interactive Data Table: Expected Spectroscopic Data
The following interactive table summarizes the type of information that could be obtained from these advanced spectroscopic techniques for this compound.
| Spectroscopic Technique | Information Obtainable |
| Gas-Phase Electron Diffraction (GED) | Precise bond lengths (e.g., C=C, C-C, C-F, C-H) and bond angles in the gas phase. Determination of the dominant conformer(s) and torsional angles. |
| Rotational Spectroscopy | Highly accurate rotational constants, which can be used to derive very precise molecular geometries. Information on the dipole moment of the molecule. |
| High-Resolution FTIR | Detailed information on vibrational modes and rotational constants from the fine structure of vibrational bands. Insights into the molecule's symmetry and vibrational dynamics. |
The application of these advanced spectroscopic methods would be invaluable in building a complete picture of the structural and dynamic properties of this compound, both in its isolated gas-phase state and within a crystalline environment.
Reactivity and Reaction Mechanisms of 3,3,4,4 Tetrafluoro 2 Methylbut 1 Ene
Nucleophilic Reactions Involving the Fluoroalkene Double Bond
The double bond in 3,3,4,4-Tetrafluoro-2-methylbut-1-ene is susceptible to nucleophilic attack due to the significant polarization induced by the adjacent tetrafluoroethyl group. The fluorine atoms pull electron density away from the double bond, making the carbon atoms more electrophilic and thus more prone to reaction with nucleophiles. Pathways for these reactions may involve nucleophilic addition to the double bond, followed by subsequent transformations that depend on the specific reaction conditions and the nature of the nucleophile.
Regioselectivity and Stereoselectivity in Nucleophilic Additions/Substitutions
While specific studies on the regioselectivity and stereoselectivity of nucleophilic reactions with this compound are not extensively detailed in publicly available literature, general principles of nucleophilic attack on fluoroalkenes can be applied. The attack of a nucleophile is expected to occur at the terminal CH2 carbon of the double bond. This regioselectivity is governed by the formation of the more stable carbanionic intermediate, where the negative charge is stabilized by the adjacent electron-withdrawing tetrafluoroethyl group.
The stereochemical outcome of such reactions would be influenced by the steric hindrance posed by the methyl group and the tetrafluoroethyl group, as well as the nature of the attacking nucleophile and the reaction conditions.
Electrophilic Transformations of the Fluoroalkene Moiety
The electron-deficient nature of the double bond in this compound generally makes it less reactive towards electrophiles compared to non-fluorinated alkenes. The strong inductive effect of the fluorine atoms deactivates the double bond, making it a weaker nucleophile. Consequently, electrophilic addition reactions typically require harsh conditions or highly reactive electrophiles.
Radical Reactions and Mechanistic Investigations
The double bond of this compound can participate in radical reactions, offering pathways for the formation of new carbon-carbon and carbon-heteroatom bonds.
Free-Radical Addition Reactions
Free-radical additions to the double bond of this compound are expected to proceed via a chain mechanism. The regioselectivity of the initial radical attack will favor the formation of the more stable radical intermediate. In this case, a radical species (R•) would preferentially add to the less substituted terminal CH2 carbon, resulting in a more stable tertiary radical on the adjacent carbon, stabilized by the methyl group.
Table 1: Regioselectivity in Free-Radical Addition
| Attacking Radical | Position of Attack | Resulting Intermediate | Stability |
| R• | C1 (CH2) | R-CH2-C•(CH3)CF2CF2H | Tertiary radical, more stable |
| R• | C2 (C(CH3)) | R-C(CH3)CH2•CF2CF2H | Primary radical, less stable |
Halogen Atom Transfer Processes
Halogen atom transfer (XAT) reactions can be a method for generating carbon-centered radicals from alkyl halides, which can then react with this compound. While direct studies on this specific alkene are limited, the general mechanism involves the abstraction of a halogen atom from a precursor by a radical initiator, followed by the addition of the newly formed alkyl radical to the fluoroalkene.
Hydrogen Atom Transfer (HAT) in Fluoroolefin Systems
Hydrogen atom transfer (HAT) is a fundamental process in radical chemistry. In the context of reactions involving this compound, HAT could play a role in the termination steps of radical additions or in side reactions. The presence of the C-H bond on the terminal carbon of the tetrafluoroethyl group (-CF2CF2H) could potentially be a site for hydrogen abstraction under certain radical conditions, although the high strength of C-H bonds adjacent to fluorinated carbons makes this less likely compared to other potential reaction pathways.
Cycloaddition Reactions of Fluorinated Olefins
Fluorinated olefins, including structures analogous to this compound, display a notable propensity for participating in cycloaddition reactions. The presence of fluorine atoms significantly influences the electronic properties of the double bond, often making it more electrophilic and susceptible to reactions with a variety of dienes and dipolarophiles.
One of the hallmark reactions of fluoro-olefins containing a terminal difluoromethylene group is their ability to undergo [2+2] cycloaddition reactions, either with themselves or with other olefins. acs.org This reactivity is attributed to the electronic nature of the fluorinated double bond. For instance, the thermal cycloaddition of chlorotrifluoroethylene (B8367) and 1,1-dichlorodifluoroethylene with 3-methylbuta-1,2-diene yields a mixture of cyclobutane (B1203170) derivatives. rsc.org The mechanism of these reactions is often proposed to proceed through a stepwise pathway involving a diradical intermediate. rsc.org The distribution of products can be influenced by reaction temperature. rsc.org
Beyond [2+2] cycloadditions, fluorinated alkenes can also participate in other types of cycloaddition reactions. For example, [3+2] cycloadditions with nitrones have been reported, leading to the formation of isoxazolidine (B1194047) rings. organicreactions.orgnih.gov Additionally, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with in situ-generated oxyallyl cations provide access to complex cyclohepta[b]indoles. uchicago.edu Brønsted acid catalysis can also facilitate formal [4+4], [4+3], and [4+2]-cycloaddition reactions of donor-acceptor cyclobutenes and related systems. nih.govsemanticscholar.org
The introduction of fluorine atoms can also enable unusual cycloaddition pathways. A rare solid-state [2+2] cycloaddition has been observed between a fluorophenyl group and an olefin bond, resulting in a strained bicyclic product. acs.org This highlights the profound effect of fluorine substitution on the reactivity of unsaturated systems.
Isomerization Studies and Rearrangements of Fluoroalkenes
The structural dynamics of fluoroalkenes are characterized by various isomerization and rearrangement processes, which are fundamental to understanding their reactivity and to the synthesis of specific isomers.
E/Z Isomerization in Related Fluoroolefins
The geometric isomerization between E and Z isomers of fluoroolefins is a key transformation that can be induced by photochemical or thermal means. nih.gov Photocatalytic methods, in particular, have emerged as powerful tools for achieving E to Z isomerization, often proceeding against the thermodynamic stability of the isomers. mdpi.comresearchgate.net This process typically involves the generation of a triplet excited state of the alkene, which can then undergo rotation around the carbon-carbon double bond. researchgate.net The efficiency and directionality of the isomerization can be influenced by the substitution pattern of the alkene and the choice of photosensitizer. nih.govresearchgate.net For example, a study on fluorinated di(3-furyl)ethenes showed that the degree of fluorination can significantly impact the photoisomerization pathway. bohrium.com While low-fluorinated derivatives exhibit conventional twisting motion, highly fluorinated isomers may follow an alternative relaxation coordinate, potentially hampering the E-to-Z isomerization. bohrium.com
Skeletal Rearrangements and Vinyl Group Shifts
In addition to geometric isomerization, fluoroalkenes can undergo more complex skeletal rearrangements. These rearrangements can be promoted by various reagents and conditions, leading to significant changes in the carbon framework. For example, the fluorination of C6-hydrocarbons over cobalt(III) trifluoride has been shown to induce skeletal rearrangements, suggesting the involvement of carbocation intermediates. rsc.org
Claisen rearrangement, a type of rsc.orgrsc.org sigmatropic rearrangement, has been observed in fluoroalkenes with allylic ether functionalities, providing a method for carbon-carbon bond formation. acs.org Similarly, sigmatropic rearrangements have been noted as a potential route for the synthesis of tetrasubstituted fluoroalkenes, though control of geometry can be challenging. nih.gov The presence of fluorine atoms can influence the facility of these rearrangements. In some cases, the electron-releasing or -withdrawing effects of substituents on the fluoroalkene play a crucial role in the rate of rearrangement. acs.org
Catalytic Functionalization of this compound
The development of catalytic methods for the functionalization of fluoroalkenes is a vibrant area of research, aiming to introduce new functional groups and build molecular complexity.
Metal-Catalyzed Hydrofunctionalization and Related Processes
Transition metal catalysis offers a versatile platform for the functionalization of fluoroalkenes. nih.gov Hydrofunctionalization reactions, which involve the addition of an H-X bond across the double bond, are of particular importance. chinesechemsoc.orgrsc.org Cobalt catalysts, for instance, have been employed in the hydroalkylation of alkenes. chinesechemsoc.org
A common challenge in the metal-catalyzed functionalization of gem-difluoroalkenes is the propensity for β-fluoride elimination from β-fluoroalkylmetal intermediates, which leads to the formation of monofluoroalkene products. researchgate.netnih.gov However, this reactivity can also be harnessed for synthetic purposes. For example, copper(I)-catalyzed defluoroborylation of aliphatic gem-difluoroalkenes yields α-boryl-α-fluoroalkenes with high stereoselectivity. nih.gov
Gold(I) catalysts have been shown to effect the hydrofluorination of alkynes, providing a regio- and stereoselective route to fluoroalkenes. acs.org The regioselectivity can be controlled by the presence of directing groups within the substrate. acs.org Ruthenium-catalyzed C-H bond activation has also been utilized for the hydroarylation of fluorinated alkynes, yielding β-trifluoromethylstyrenes. nih.gov
Organocatalytic Approaches in Fluoroalkene Chemistry
Organocatalysis provides a complementary, metal-free approach to the functionalization of fluoroalkenes. N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in a variety of transformations. researchgate.net While specific applications to this compound are not extensively documented, the general principles of organocatalysis can be applied to this class of compounds. For instance, asymmetric organocatalytic monofluorovinylations represent a potential strategy for the enantioselective functionalization of fluoroalkenes. researchgate.net The electrophilic nature of the double bond in many fluoroalkenes makes them suitable substrates for nucleophilic attack, a common activation mode in organocatalysis.
Photocatalysis and Energy Transfer Studies
Direct photocatalytic and energy transfer studies on this compound are not extensively documented. However, the broader field of photocatalysis involving fluoroalkyl motifs provides a framework for understanding its potential reactivity.
Photocatalytic Reactions:
Fluoroalkenes are known to participate in a variety of photocatalytic transformations. A general mechanism often involves the generation of fluoroalkyl radicals from suitable precursors, which then add across the double bond of an alkene. In a cooperative iron-photocatalysis and thiol-catalyzed hydrogen atom transfer (HAT) system, fluoroalkyl carboxylic acids can be used to generate fluoroalkyl radicals. nih.gov The postulated mechanism involves the light-induced homolytic cleavage of a fluoroalkyl carboxylate to form a carboxyl radical and a reduced iron species. researchgate.net This is followed by CO2 extrusion to generate the fluoroalkyl radical, which then adds to the alkene. researchgate.net
For a compound like this compound, it could serve as the alkene substrate in such reactions. The addition of a photogenerated radical would likely occur at the less substituted carbon of the double bond (C1), leading to a more stable secondary radical on C2.
Energy Transfer:
Energy transfer processes are fundamental in photochemistry. While specific studies on this compound are not available, the principles of energy transfer in related systems can be considered. The presence of the C=C double bond provides a chromophore that can be excited to a higher energy state. In the presence of a suitable photosensitizer, energy transfer could occur, leading to the population of an excited state of the fluoroolefin, which could then undergo various reactions such as cycloadditions or isomerizations. The efficiency of such energy transfer would depend on the energy levels of the donor and acceptor molecules.
Kinetic and Thermodynamic Aspects of Fluoroolefin Reactivity
The kinetics and thermodynamics of reactions involving this compound are expected to be significantly influenced by the fluorine substituents.
Kinetic Aspects:
The reactivity of hydrofluoroolefins (HFOs) in the gas phase, particularly with atmospheric oxidants like hydroxyl (OH) radicals and chlorine (Cl) atoms, has been a subject of study due to their environmental implications. The presence of the C=C bond makes these molecules susceptible to attack by these radicals. wikipedia.org For instance, studies on a series of HFOs have shown that the rate coefficients for their reactions with OH radicals and Cl atoms are correlated, suggesting similar reaction mechanisms, likely involving the addition of the radical to the double bond. researchgate.net
A prominent example of a well-studied HFO is 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). Kinetic models have been developed to describe its high-temperature oxidation and combustion. nist.govnih.gov These models include a vast number of elementary reactions and species. nist.govnih.gov Quantum chemical studies have also been employed to investigate the kinetics and mechanisms of its reactions with ozone (O3) and nitrate (B79036) radicals (NO3). nih.gov These studies provide insights into the reaction pathways, energy barriers, and rate constants. nih.gov While HFO-1234yf is structurally different from this compound, the methodologies and general findings from these studies are applicable to understanding the reactivity of other HFOs.
The table below presents hypothetical kinetic parameters for the reaction of this compound with OH radicals, based on typical values for HFOs.
| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| This compound + OH | (1-5) x 10⁻¹² (Estimated) | 5-15 (Estimated) |
| Data is estimated based on analogous hydrofluoroolefin reactivity studies. |
Thermodynamic Aspects:
The thermodynamic properties of fluorinated hydrocarbons are significantly impacted by the strong carbon-fluorine bond. umd.edu General sources of thermochemical data for fluorinated hydrocarbons are available and can be used to estimate properties for unstudied compounds. nist.gov For non-fluorinated butenes, detailed thermodynamic data, including heat capacity, enthalpy, entropy, and Gibbs free energy of formation, have been determined experimentally and computationally. researchgate.netnist.gov
The introduction of fluorine atoms generally leads to a more negative enthalpy of formation due to the high C-F bond strength. However, steric interactions between the bulky fluorine atoms and the methyl group in this compound could lead to some destabilization. Thermodynamic calculations for the combustion of HFO-1234yf indicate a maximum combustion temperature of 2076 K for a specific volume fraction in air. nist.govnih.gov
The table below provides estimated thermodynamic data for this compound in the ideal gas state.
| Property | Estimated Value |
| Standard Enthalpy of Formation (ΔHᵣ°) (kJ/mol) | -750 to -850 |
| Standard Entropy (S°) (J/mol·K) | 350 - 400 |
| Heat Capacity (Cp) (J/mol·K) | 150 - 180 |
| Data is estimated based on group additivity methods and data for analogous fluorinated alkenes. |
Derivatization and Functionalization of 3,3,4,4 Tetrafluoro 2 Methylbut 1 Ene
Synthesis of Novel Fluorinated Building Blocks and Intermediates
There is no specific information available on the use of 3,3,4,4-Tetrafluoro-2-methylbut-1-ene as a precursor for novel fluorinated building blocks or intermediates.
Creation of Specialty Fluorinated Compounds
Research detailing the synthesis of specialty fluorinated compounds derived from this compound could not be located.
Integration into Complex Organic Architectures and Natural Product Synthesis
There are no published studies on the integration of the this compound motif into complex organic architectures or its application in natural product synthesis.
Control of Stereochemistry in Derivatization Reactions
Specific methods or studies focusing on the stereocontrol of derivatization reactions involving this compound are not described in the current body of scientific literature.
Applications in Advanced Materials and Chemical Synthesis
Precursors for Specialty Fluorinated Chemicals and Materials
3,3,4,4-Tetrafluoro-2-methylbut-1-ene serves as a monomer or comonomer in the production of fluorinated polymers. The presence of the tetrafluoroethyl group imparts desirable properties to the resulting materials, such as high thermal stability, chemical resistance, and low surface energy.
The polymerization of fluorinated alkenes is a critical process for producing a wide range of high-performance materials. For instance, the radical copolymerization of fluorinated monomers with other unsaturated compounds allows for the fine-tuning of polymer properties. While specific polymerization data for this compound is not extensively detailed in publicly available literature, the behavior of structurally similar fluorinated alkenes provides insights into its potential as a monomer. The introduction of such fluorinated monomers into a polymer chain can significantly enhance the material's performance characteristics.
The general class of fluoropolymers finds application in demanding environments, including aerospace, automotive, and chemical processing industries, due to their exceptional properties. The incorporation of monomers like this compound can lead to the development of new materials with tailored properties for specific advanced applications.
Role as Key Intermediates in Industrial Organic Synthesis
As a functionalized fluorinated alkene, this compound is a valuable intermediate in multi-step organic syntheses. The double bond can undergo a variety of addition reactions, allowing for the introduction of the tetrafluoroethyl moiety into more complex molecules. This is particularly significant in the synthesis of agrochemicals and pharmaceuticals, where the presence of fluorine can enhance metabolic stability and biological activity.
The synthetic utility of similar fluorinated building blocks is well-documented. For example, the transformation of related compounds through reactions such as hydrobromination, followed by further functionalization, highlights the potential synthetic routes available for this compound. These transformations can lead to the creation of a diverse array of fluorinated compounds with potential industrial applications.
The table below illustrates the types of reactions that key functional groups present in this compound and similar molecules can undergo, making them versatile intermediates.
| Functional Group | Type of Reaction | Potential Product Class |
| Alkene (C=C) | Electrophilic Addition (e.g., HBr, Br₂) | Halogenated Alkanes |
| Alkene (C=C) | Hydroboration-Oxidation | Fluorinated Alcohols |
| Alkene (C=C) | Epoxidation | Fluorinated Epoxides |
| Alkene (C=C) | Polymerization | Fluorinated Polymers |
Use in Catalysis and as Components in Reaction Media (e.g., solvents, ionic liquids)
While direct evidence for the use of this compound in catalysis or as a primary component in reaction media is limited in the available literature, the broader class of fluorinated compounds has seen significant exploration in these areas. Fluorinated solvents, for instance, are utilized in "fluorous chemistry," a concept that facilitates the separation of catalysts from reaction products. The high density and immiscibility of many fluorinated compounds with common organic solvents allow for the creation of biphasic systems, simplifying catalyst recycling and product purification.
Ionic liquids, which are salts that are liquid at or near room temperature, often incorporate fluorinated anions such as tetrafluoroborate ([BF₄]⁻) or hexafluorophosphate ([PF₆]⁻). These materials are investigated as "green" solvents and catalysts in a variety of chemical reactions due to their low vapor pressure and tunable properties. Although this compound is a neutral molecule and not an ionic liquid itself, its derivatives could potentially be used in the synthesis of novel fluorinated ionic liquids.
The unique electronic properties conferred by the fluorine atoms in this compound could also make it a candidate for investigation as a ligand in organometallic catalysis, where the electron-withdrawing nature of the tetrafluoroethyl group could influence the catalytic activity of a metal center.
Emerging Research Applications in Functional Materials and Chemical Technology
Research into the applications of fluorinated organic molecules continues to expand, driven by the unique properties that fluorine imparts. While specific emerging applications for this compound are not widely reported, the utility of structurally related compounds provides a strong indication of its potential in advanced materials and chemical technology.
A notable area of research is the synthesis of functional materials containing the tetrafluoroethylene (-CF₂-CF₂-) moiety. A related compound, 4-bromo-3,3,4,4-tetrafluorobut-1-ene, has been utilized as a precursor for the synthesis of liquid crystals and light-emitting materials nih.gov. This suggests that this compound could also serve as a valuable building block for the creation of novel functional materials with applications in electronics and photonics. The introduction of the tetrafluoroethyl group can influence the mesomorphic properties of liquid crystals and the photophysical properties of light-emitting diodes.
Furthermore, the incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The development of new synthetic methodologies to incorporate fluorinated fragments, such as the one present in this compound, into bioactive molecules is an active area of research.
Future Directions and Research Outlook for 3,3,4,4 Tetrafluoro 2 Methylbut 1 Ene Chemistry
Addressing Synthetic Challenges in Fluoroalkene Chemistry
The synthesis of complex fluoroalkenes like 3,3,4,4-Tetrafluoro-2-methylbut-1-ene often presents considerable challenges. Future research will likely focus on developing more efficient, selective, and scalable synthetic routes. Key areas of interest include:
Novel Fluorination Strategies: Moving beyond traditional and often harsh fluorinating agents, research is geared towards the use of safer and more selective reagents. This includes the development of novel nucleophilic and electrophilic fluorinating agents that can introduce fluorine atoms with high precision and under milder conditions.
Catalytic Methodologies: The development of catalytic methods for the synthesis of polyfluorinated compounds is a primary objective. This involves exploring transition-metal catalysis for carbon-fluorine bond formation, which could offer unprecedented control over stereochemistry and regioselectivity. Such advancements would be crucial for accessing a wider range of structurally diverse fluoroalkenes.
Utilization of Fluorinated Building Blocks: A promising approach involves the use of readily available fluorinated starting materials. Research into the creative manipulation of these building blocks through various chemical transformations will be essential for the efficient construction of complex molecules like this compound.
| Synthetic Approach | Description | Potential Advantages |
| Catalytic C-F Bond Formation | Use of transition metals to catalyze the introduction of fluorine. | High selectivity, milder reaction conditions. |
| Fluorinated Building Blocks | Employing simple, commercially available fluorinated molecules as starting materials. | Cost-effective, access to a variety of structures. |
| Late-Stage Fluorination | Introducing fluorine atoms at a late stage in a synthetic sequence. | Allows for the diversification of complex molecules. |
Exploring Uncharted Reactivity and Mechanistic Pathways
The unique electronic properties conferred by the fluorine atoms in this compound suggest a rich and largely unexplored reactivity profile. Future investigations will be crucial to elucidate the fundamental chemical behavior of this compound and its analogs.
Addition Reactions: The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the carbon-carbon double bond. Systematic studies of electrophilic and nucleophilic addition reactions will provide valuable insights into its chemical behavior. For instance, the presence of the gem-difluoro groups is known to activate the alkene for attack by nucleophiles. nih.gov
C-F Bond Activation: The activation and functionalization of the strong carbon-fluorine bonds present a significant but rewarding challenge. mdpi.comscilit.comnih.gov Developing catalytic systems capable of selectively cleaving and transforming C-F bonds would open up new avenues for the derivatization of this compound, enabling the synthesis of novel fluorinated molecules. mdpi.comscilit.comnih.gov
Mechanistic Studies: Detailed mechanistic studies, employing both experimental techniques and computational modeling, will be essential to understand the intricate reaction pathways involved in the transformations of this fluoroalkene. researchgate.netemory.educolab.ws Such studies will not only provide a deeper understanding of its reactivity but also guide the design of new and improved synthetic methods.
Expanding the Scope of Applications in Interdisciplinary Fields
The distinctive properties of fluorinated compounds make them highly valuable in a range of applications. Future research should focus on exploring the potential of this compound in various interdisciplinary fields.
Materials Science: Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and unique surface properties. numberanalytics.com Investigating the polymerization of this compound could lead to the development of novel fluoropolymers with tailored properties for advanced applications, such as high-performance coatings, membranes, and optical materials. numberanalytics.comrsc.orgkeio.ac.jp
Pharmaceuticals and Agrochemicals: The introduction of fluorine atoms into biologically active molecules can profoundly impact their metabolic stability, bioavailability, and binding affinity. sciencedaily.com While the biological activity of this compound is currently unknown, its structure warrants investigation as a potential scaffold or building block in the design of new therapeutic agents and crop protection chemicals. sciencedaily.comnih.govnih.govmdpi.comresearchgate.net
Advanced Fluids: The physical properties of fluorinated compounds, such as low surface tension and high density, make them suitable for use as specialized fluids. Exploring the potential of this compound and its derivatives as refrigerants, solvents, or lubricants with favorable environmental profiles is a promising area of research. numberanalytics.com
| Application Area | Potential Use of this compound | Key Properties |
| Materials Science | Monomer for novel fluoropolymers. | Thermal stability, chemical resistance, low surface energy. numberanalytics.comrsc.org |
| Pharmaceuticals | Scaffold for new drug candidates. | Enhanced metabolic stability and binding affinity. sciencedaily.comnih.gov |
| Agrochemicals | Building block for new pesticides. | Increased efficacy and targeted action. numberanalytics.comnih.gov |
Development of Sustainable and Environmentally Benign Approaches in Fluorine Chemistry
The growing emphasis on green chemistry necessitates the development of more sustainable practices in the synthesis and application of fluorinated compounds.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key principle of green chemistry. Future research should aim to develop synthetic methods for this compound with high atom economy, minimizing waste generation.
Catalyst Recovery and Reuse: For catalytic processes, the ability to recover and reuse the catalyst is crucial for both economic and environmental reasons. Research into heterogeneous catalysts or immobilization techniques for homogeneous catalysts could significantly improve the sustainability of fluoroalkene synthesis.
Environmental Fate and Impact: Understanding the environmental persistence, bioaccumulation, and potential toxicity of fluorinated compounds is of paramount importance. dioxin20xx.orgitrcweb.orgconcawe.eunih.govresearchgate.net Future studies should investigate the environmental fate of this compound to ensure its development and application are environmentally responsible. dioxin20xx.orgitrcweb.orgconcawe.eunih.govresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3,3,4,4-Tetrafluoro-2-methylbut-1-ene, and how can reaction parameters be optimized?
- Methodological Answer : Fluorination of precursor alkenes using agents like SF₄ or HF under anhydrous conditions is common. Optimization involves temperature gradients (e.g., −78°C to room temperature) and catalysts (e.g., Lewis acids). Post-synthesis purification via fractional distillation or preparative GC ensures purity. Similar fluorinated alkenes in polymer systems (e.g., ) highlight the need for rigorous exclusion of moisture to prevent side reactions.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : ¹⁹F NMR is indispensable for resolving fluorine environments, while ¹H NMR identifies proton coupling patterns. IR spectroscopy verifies C-F and C=C bond signatures. Cross-referencing with databases of analogous fluorinated compounds (e.g., polyfluoroethenes in ) aids spectral interpretation.
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store in PTFE-lined containers under inert gas (N₂/Ar) at −20°C. Avoid exposure to light and moisture, as seen in protocols for similar fluorinated reagents (). Purity checks via GC-MS before use are recommended.
Advanced Research Questions
Q. How can computational chemistry resolve regioselectivity ambiguities in Diels-Alder reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and electron density distributions. Compare computational results with experimental data (e.g., X-ray crystallography of fluorinated aromatics in ) to validate predictions. Solvent effects and steric hindrance from the methyl group must be incorporated into models.
Q. What strategies address contradictions between theoretical and experimental ¹⁹F NMR chemical shifts in fluorinated alkenes?
- Methodological Answer : Use ab initio or DFT-based shift prediction software (e.g., ADF, Gaussian) with solvent correction models. Discrepancies often arise from dynamic effects like conformational flexibility; variable-temperature NMR can isolate these factors. Cross-validation with crystallographic data (e.g., ) improves reliability.
Q. How can polymerization kinetics of this compound with tetrafluoroethylene be systematically studied?
- Methodological Answer : Employ radical initiators (e.g., AIBN) under controlled pressure/temperature. Monitor monomer conversion via in-situ FTIR or Raman spectroscopy. Analyze copolymer microstructure using ¹⁹F NMR and thermal methods (DSC/TGA), as applied to related fluoropolymers ( ). Kinetic modeling (e.g., Mayo-Lewis equation) quantifies reactivity ratios.
Q. How do thermal degradation pathways of this compound differ under oxidative vs. inert atmospheres?
- Methodological Answer : Hyphenated TGA-FTIR/MS identifies volatile degradation products (e.g., HF, CF₃ radicals). Under oxidative conditions, perfluorinated carbonyl compounds may form, whereas inert atmospheres favor oligomerization. Compare with degradation profiles of structurally similar compounds ( ) to infer mechanistic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
